molecular formula C11H8Cl2N2O B14226117 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride CAS No. 786727-13-7

1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride

Cat. No.: B14226117
CAS No.: 786727-13-7
M. Wt: 255.10 g/mol
InChI Key: WJJUHHNSQNUDQJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chlorophenyl group, a methyl group, and a carbonyl chloride group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group. The reaction conditions often include refluxing in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Alcohols and Amines: Formed from reduction reactions.

    Carboxylic Acids and Oxidized Derivatives: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it a versatile intermediate for further chemical modifications and a valuable compound in various research applications .

Properties

CAS No.

786727-13-7

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C11H8Cl2N2O/c1-7-6-10(11(13)16)14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3

InChI Key

WJJUHHNSQNUDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

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